Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate
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Overview
Description
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclopentene, featuring a carboxylate ester group and a methylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate typically involves the reaction of cyclopentadiene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired ester. The process can be summarized as follows:
- Cyclopentadiene is reacted with methanol.
- A catalyst, such as sulfuric acid, is used to promote the esterification reaction.
- The reaction mixture is heated to around 60-80°C and maintained under these conditions for several hours.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopent-3-ene-1-carboxylate: A similar ester with a cyclopentene ring but lacking the methylidene group.
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate: Contains a hydroxymethyl group instead of a methylidene group.
Uniqueness
Methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate is unique due to the presence of both a methylidene group and a carboxylate ester group on the cyclopentene ring
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 1-methyl-2-methylidenecyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-7-5-4-6-9(7,2)8(10)11-3/h4-5H,1,6H2,2-3H3 |
InChI Key |
MHBKAWMEBBKIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC1=C)C(=O)OC |
Origin of Product |
United States |
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